molecular formula C15H17N3O2S B6416838 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide CAS No. 93898-52-3

4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide

Cat. No. B6416838
CAS RN: 93898-52-3
M. Wt: 303.4 g/mol
InChI Key: PAQQGWPGFHHBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide (4-DMABS) is an organic compound that has been studied for its potential use in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2020, and has been the subject of numerous studies since then. 4-DMABS has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.

Scientific Research Applications

4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide has been found to have a variety of potential applications in scientific research. It has been studied as a potential inhibitor of matrix metalloproteinases (MMPs) and as a potential inhibitor of histone deacetylase (HDAC). Additionally, it has been studied as a potential anti-inflammatory agent and as a potential anti-cancer agent.

Mechanism of Action

4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide has been found to act as an inhibitor of MMPs and HDAC. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, and 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide has been found to inhibit their activity. HDACs are enzymes that are involved in the regulation of gene expression, and 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide has been found to inhibit their activity as well. Additionally, 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide has been found to act as an anti-inflammatory agent by inhibiting the production of inflammatory cytokines, and as an anti-cancer agent by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on MMPs and HDACs, it has been found to act as an anti-inflammatory agent by inhibiting the production of inflammatory cytokines. Additionally, it has been found to act as an anti-cancer agent by inducing apoptosis in cancer cells. Furthermore, it has been found to have antioxidant and neuroprotective properties, and to have the potential to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its high purity, which allows for accurate and reproducible results. Additionally, it has a relatively low cost, which makes it an attractive option for researchers on a budget. However, one of the main limitations is its relatively low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide in scientific research. One potential direction is the development of new inhibitors of MMPs and HDACs. Additionally, 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide could be studied further as an anti-inflammatory agent and as an anti-cancer agent. Furthermore, it could be studied as a potential treatment for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, it could be studied further for its potential antioxidant and neuroprotective properties.

Synthesis Methods

4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide can be synthesized using a two-step reaction. The first step involves the reaction of 4-dimethylaminobenzene-1-sulfonamide with ethylchloroformate in the presence of triethylamine. This reaction produces the corresponding ethyl ester, which can then be hydrolyzed to produce 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide. This synthesis method is relatively simple and efficient, and has been found to produce high yields of 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide.

properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-18(2)14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,19)20/h3-11H,1-2H3,(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQQGWPGFHHBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide

CAS RN

93898-52-3, 1089307-13-0
Record name 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093898523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC209929
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3MHA25XDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.